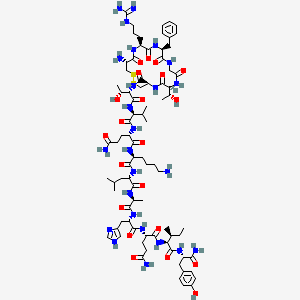

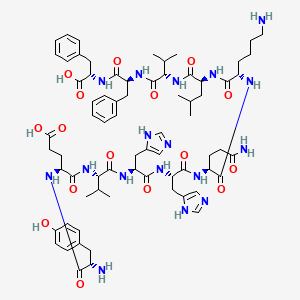

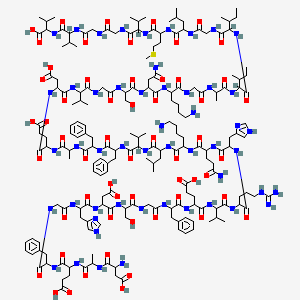

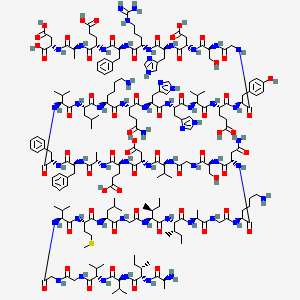

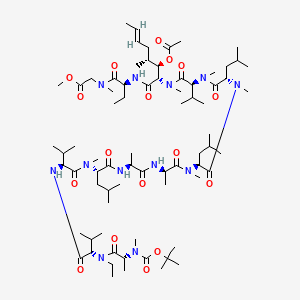

![molecular formula C₆₅H₉₀N₁₄O₁₉S₂ B612823 2-[[10-(4-氨基丁基)-7-(1-羟乙基)-16-[(4-羟基苯基)甲基]-13-(1H-吲哚-3-基甲基)-6,9,12,15,18-五氧代-19-[[3-苯基-2-[[2-[4,7,10-三(羧甲基)-1,4,7,10-四氮杂环十二烷-1-基]乙酰]氨基]丙酰]氨基]-1,2-二硫杂-5,8,11,14,17-五氮杂环二十烷-4-羰基]氨基]-3-羟基丁酸 CAS No. 177943-89-4](/img/structure/B612823.png)

2-[[10-(4-氨基丁基)-7-(1-羟乙基)-16-[(4-羟基苯基)甲基]-13-(1H-吲哚-3-基甲基)-6,9,12,15,18-五氧代-19-[[3-苯基-2-[[2-[4,7,10-三(羧甲基)-1,4,7,10-四氮杂环十二烷-1-基]乙酰]氨基]丙酰]氨基]-1,2-二硫杂-5,8,11,14,17-五氮杂环二十烷-4-羰基]氨基]-3-羟基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DOTATATE acetate is a DOTA-conjugated peptide . It can be labelled with radionuclides for positron emission tomography (PET) imaging and peptide receptor radionuclide research (PRRT) .

Synthesis Analysis

Gallium-68 DOTATATE is synthesized in-house and is the main form of Ga-68 radiopharmaceutical . The development of automated synthesis systems has increased the reliability, reproducibility, and safety of radiopharmaceutical productions . The synthesis process involves the use of reagents and chemicals .

Molecular Structure Analysis

The molecular formula of DOTATATE acetate is C67H94N14O21S2 . The molecular weight is 1495.69 .

Chemical Reactions Analysis

DOTATATE acetate can be labelled with radionuclides for PET imaging and PRRT .

Physical And Chemical Properties Analysis

The physical and chemical properties of DOTATATE acetate include a molecular weight of 1495.69 and solubility in water of ≥ 5 mg/mL .

科学研究应用

神经内分泌肿瘤治疗

醋酸多肽类药物用于治疗生长抑素受体阳性神经内分泌肿瘤 (NET)。 2018 年,美国食品药品监督管理局批准使用 177Lu-DOTATATE 治疗此类肿瘤,标志着癌症治疗方法的变革 {svg_1}. 胃肠胰腺 NET 过度表达生长抑素亚型受体 2,目前已用于受体靶向成像和治疗 {svg_2}.

肽受体放射性核素治疗 (PRRT)

PRRT 是一种很有前途的治疗方法,适用于无法手术或转移性神经内分泌肿瘤 (NET) 患者。 这种治疗方法的主角是一种生长抑素修饰的肽片段 ([Tyr3] octreotide),配备特定的螯合系统 (DOTA),能够与 β 辐射放射性核素(如钇-90 和镥-177)形成稳定的键 {svg_3}.

神经母细胞瘤分期和随访

最近的报告表明,68Ga-Dotatate PET/CT 在神经母细胞瘤的分期和随访中可能发挥作用 {svg_4}.

肺神经内分泌肿瘤 (NEN) 治疗

神经内分泌肿瘤 (NEN) 患者生长抑素受体过表达被用于诊断和治疗。 生长抑素受体 2 (SSTR2) 在肺 NEN 中广泛表达,包括典型类癌、非典型类癌、大细胞神经内分泌癌和 SCLC {svg_5}.

作用机制

Target of Action

The primary targets of Dotatate acetate are somatostatin receptors (SSRs) . SSRs are found with high density in numerous malignancies, including those in the central nervous system (CNS), breast, lung, and lymphatics . The role of SSR agonists in neuroendocrine tumours (NETs) is well established, and massive SSR overexpression is present in several NETs .

Mode of Action

Dotatate acetate is a compound containing tyrosine 3-octreotate, an SSR agonist, and the bifunctional chelator DOTA (tetraxetan) . It can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals for positron emission tomography (PET) imaging or radionuclide therapy . In the form of 177 Lu DOTA-TATE therapy, it targets SSRs and is a form of peptide receptor radionuclide therapy (PRRT) .

Biochemical Pathways

The biochemical pathways affected by Dotatate acetate are primarily related to the signaling pathways of SSRs . By binding to these receptors, Dotatate acetate can influence the downstream effects of these pathways, which are often dysregulated in various types of malignancies .

Pharmacokinetics

The pharmacokinetics of Dotatate acetate involve its absorption, distribution, metabolism, and excretion (ADME). The primary route of elimination is by the renal route . The compound demonstrates high stability, with 97% stability after 2 days incubation in human serum at 37 °C .

Result of Action

The molecular and cellular effects of Dotatate acetate’s action primarily involve the damage to SSR-positive cells and neighboring cells . It is a form of targeted drug delivery . For both tumor models, a significant tumor growth delay and time to experimental endpoint were observed following a single administration of [225Ac]Ac-DOTA-TATE relative to controls .

Action Environment

The action environment of Dotatate acetate can influence its action, efficacy, and stability. Furthermore, the overexpression of SSRs in patients with neuroendocrine neoplasms (NEN) is utilized for both diagnosis and treatment .

未来方向

属性

IUPAC Name |

2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFLVLMYXXNJDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H90N14O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)